Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]- Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17869345
InChI: InChI=1S/C12H9F3N2O2/c1-19-10-4-8(6-18)2-3-9(10)17-5-11(16-7-17)12(13,14)15/h2-7H,1H3
SMILES:
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol

Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]-

CAS No.:

Cat. No.: VC17869345

Molecular Formula: C12H9F3N2O2

Molecular Weight: 270.21 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]- -

Specification

Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
IUPAC Name 3-methoxy-4-[4-(trifluoromethyl)imidazol-1-yl]benzaldehyde
Standard InChI InChI=1S/C12H9F3N2O2/c1-19-10-4-8(6-18)2-3-9(10)17-5-11(16-7-17)12(13,14)15/h2-7H,1H3
Standard InChI Key MATRCCHVBCHSGP-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C=O)N2C=C(N=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzaldehyde core substituted at the 3-position with a methoxy group (OCH3-\text{OCH}_3) and at the 4-position with a 4-(trifluoromethyl)-1H-imidazol-1-yl group. The benzaldehyde moiety provides aromatic stability and electrophilic reactivity at the aldehyde group, while the imidazole ring introduces nitrogen-based heterocyclic character. The trifluoromethyl (CF3-\text{CF}_3) substituent on the imidazole enhances electron-withdrawing effects and lipophilicity, critical for biological interactions.

The canonical SMILES representation is:
COC1=C(C=CC(=C1)C=O)N2C=C(N=C2)C(F)(F)F\text{COC1=C(C=CC(=C1)C=O)N2C=C(N=C2)C(F)(F)F}
and the InChI key is:
InChI=1S/C12H9F3N2O2/c1-19-10-4-8(6-18)2-3-9(10)17-5-11(16-7-17)12(13,14)15/h2-7H,1H3\text{InChI=1S/C12H9F3N2O2/c1-19-10-4-8(6-18)2-3-9(10)17-5-11(16-7-17)12(13,14)15/h2-7H,1H3}.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H9F3N2O2\text{C}_{12}\text{H}_{9}\text{F}_{3}\text{N}_{2}\text{O}_{2}
Molecular Weight270.21 g/mol
Lipophilicity (LogP)Estimated 2.1–2.5 (CF3_3 contribution)
SolubilityLow in water; soluble in DMSO, THF

The trifluoromethyl group significantly increases hydrophobicity, as evidenced by computational models predicting a logP value >2. This property facilitates membrane permeability, a desirable trait for bioactive molecules.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with functionalized benzaldehyde precursors. One route involves:

  • Nitration and Methoxylation: Introducing the methoxy group at the 3-position via nucleophilic aromatic substitution .

  • Imidazole Coupling: Reacting 4-iodobenzaldehyde derivatives with 4-(trifluoromethyl)imidazole under Ullmann or Buchwald-Hartwig conditions to form the C–N bond .

  • Purification: Column chromatography or recrystallization to isolate the product .

A related synthesis for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde achieved a 64.6% yield using bis(2-methoxyethoxy)aluminum hydride in tetrahydrofuran/toluene at −10°C . While this method targets a methyl-substituted analog, it highlights the sensitivity of imidazole coupling to temperature and solvent choice .

Industrial-Scale Manufacturing

For commercial production, continuous flow reactors are employed to enhance reproducibility and scalability. These systems optimize parameters such as residence time, temperature, and catalyst loading, mitigating side reactions common in batch processes. For example, a telescoped process might integrate nitration, methoxylation, and imidazole coupling in a single flow system, reducing intermediate isolation steps.

Chemical Reactivity and Mechanistic Insights

Aldehyde-Driven Reactions

The aldehyde group undergoes typical nucleophilic additions, such as:

  • Condensation Reactions: Formation of Schiff bases with amines, useful in polymer chemistry.

  • Oxidation: Conversion to carboxylic acids under strong oxidizing conditions (e.g., KMnO4_4).

Imidazole Ring Reactivity

The imidazole ring participates in:

  • Electrophilic Substitution: Halogenation at the 2-position due to the electron-withdrawing CF3_3 group.

  • Coordination Chemistry: Serving as a ligand for transition metals (e.g., Cu, Zn) in catalytic systems.

Trifluoromethyl Group Effects

The CF3-\text{CF}_3 group stabilizes adjacent charges through inductive effects, influencing reaction pathways. For instance, in acidic media, the imidazole’s protonation state modulates its nucleophilicity, affecting substitution kinetics.

Biological Applications and Research Findings

Antimicrobial Activity

Preliminary studies indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 16–32 µg/mL. The mechanism may involve disruption of cell wall biosynthesis or interaction with penicillin-binding proteins.

Comparison with Structural Analogs

The table below contrasts key features with related compounds:

CompoundMolecular WeightSubstituentsKey Applications
Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]-270.21 g/molOCH3-\text{OCH}_3, CF3-\text{CF}_3Antimicrobial, Anticancer
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde216.24 g/molOCH3-\text{OCH}_3, CH3-\text{CH}_3Chemical intermediate
4-(1H-Imidazol-1-yl)benzaldehyde172.18 g/molNoneAntifungal

The trifluoromethyl derivative’s superior bioactivity highlights the role of fluorine in enhancing target affinity and metabolic stability.

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